[2-(Piperidin-1-yl)ethyl](propyl)amine
Overview
Description
“2-(Piperidin-1-yl)ethylamine” is a chemical compound with the IUPAC name N-[2-(1-piperidinyl)ethyl]-1-propanamine . It has a molecular weight of 170.3 and is in liquid form . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine-containing compounds is common in the pharmaceutical industry .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
“2-(Piperidin-1-yl)ethylamine” is a liquid at room temperature . It has a molecular weight of 170.3 .Scientific Research Applications
Anticancer Potential
Research has explored the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promise as anticancer agents. These compounds were tested for their anticancer potential and some exhibited strong activity, suggesting potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Piperidine Synthesis
Piperidines, prevalent in medicines, have been synthesized from propargyl amines and cyclopropanes using Zn(II) catalysis. This process includes a tandem cyclopropane ring-opening/Conia-ene cyclization, presenting an efficient method for producing functionalized piperidines (Lebold et al., 2009).
Chiral Piperidine Synthesis
A novel method for the enantioselective synthesis of chiral piperidines from acyclic amines has been developed. This process, involving a radical-mediated δ C-H cyanation, is crucial for producing chiral piperidines, which are significant in medicinal chemistry (Zhang et al., 2019).
Aminolysis Studies
Aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including piperidine derivatives, has been studied. This research contributes to understanding the reaction mechanisms and the effect of amine nature on reactivity (Um et al., 2009).
Synthesis of trans-2,4-Disubstituted Piperidines
Research has proposed a strategy for synthesizing trans-2,4-disubstituted piperidines, applied to the preparation of CCR3 antagonists. This includes the use of commercial (R)-epichlorohydrin and diastereoselective hydrogenation processes (Kauffman et al., 2006).
Ziegler-Natta Catalysts
A study examined the role of amines, including piperidine derivatives, in Ziegler-Natta catalysts for propylene polymerization. This research highlights the potential of amines in modifying the productivity and isotactic fraction in polymer synthesis (Sacchi et al., 1988).
Enantioselective Synthesis Approaches
Enantioselective synthesis of chiral piperidines from acyclic amines via radical-mediated δ C-H cyanation has been explored, presenting a novel approach for synthesizing stereoselective piperidines (Zhang et al., 2019).
Piperidin-4-ones Synthesis
A formal [4 + 2] synthesis approach for piperidin-4-ones from secondary amines via gold catalysis has been achieved. This method is selective and demonstrates moderate to excellent diastereoselectivities, useful in alkaloid synthesis (Cui et al., 2009).
CO2 Capture Applications
Piperazine, a related compound, has been studied for its resistance to thermal degradation and oxidation in carbon dioxide capture. This research offers insights into the potential use of similar compounds in environmental applications (Freeman et al., 2010).
DNA Strand Breakage Mechanism
Studies on piperidine have provided insights into the mechanism of DNA strand breakage at sites of N7-alkylguanines, contributing to a better understanding of DNA damage and sequencing methodologies (Mattes et al., 1986).
Safety and Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(piperidin-1-yl)ethylamine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Action Environment
It is known that the stability of piperidine derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative.
Cellular Effects
Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-6-11-7-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMUTQHXFNNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304586 | |
Record name | N-Propyl-1-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99178-30-0 | |
Record name | N-Propyl-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99178-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propyl-1-piperidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.